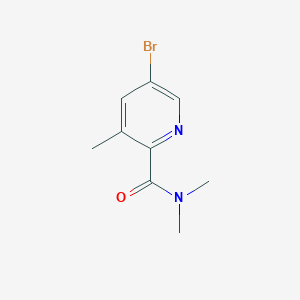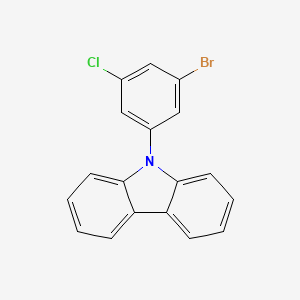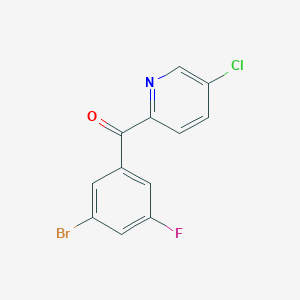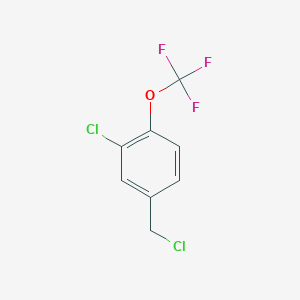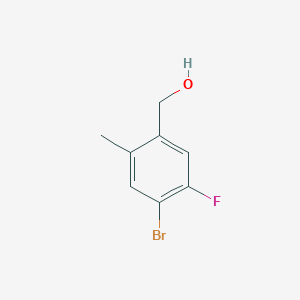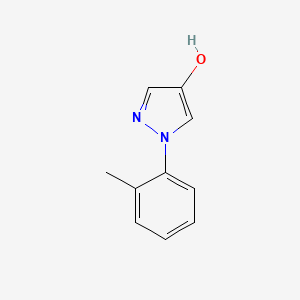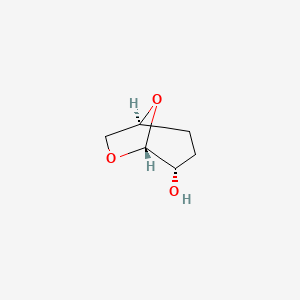
N-苯基-1H-吲唑-3-胺
描述
“N-Phenyl-1H-indazol-3-amine” is a compound with the molecular formula C13H11N3 and a molecular weight of 209.25 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A series of indazole derivatives, including “N-Phenyl-1H-indazol-3-amine”, were designed and synthesized by a molecular hybridization strategy . The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great antitumor activity . The compound 6o, for example, exhibited a promising inhibitory effect against the K562 cell line . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity .Physical And Chemical Properties Analysis
“N-Phenyl-1H-indazol-3-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.25 .科学研究应用
合成和结构分析
N-苯基-1H-吲唑-3-胺及其衍生物已在各种研究中被合成和结构分析。陆等人(2017 年)合成了 3-氨基-4-吗啉代-N-[2-(三氟甲氧基)苯基]-1H-吲唑-1-甲酰胺并分析了其晶体结构,显示其对癌细胞系的有效性 (陆等人,2017 年)。同样,陆等人(2020 年)设计并合成了 1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-苯基环丙烷-1-甲酰胺,详细说明了其晶体结构和抗肿瘤活性 (陆等人,2020 年)。
抗肿瘤特性
多项研究强调了源自 N-苯基-1H-吲唑-3-胺的化合物的抗肿瘤特性。例如,季等人(2018 年)研究了 3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉代-1H-吲唑-1-甲酰胺的合成和抗肿瘤活性,证明了其对某些癌细胞系的抑制能力 (季等人,2018 年)。
催化合成方法
研究还集中在为 N-苯基-1H-吲唑-3-胺衍生物开发有效的合成方法。朴等人(2021 年)描述了一种银 (I) 介导的分子内氧化 C-H 胺化,用于构建可用于药物化学的各种 1H-吲唑 (朴等人,2021 年)。
抗增殖活性
N-苯基-1H-吲唑-3-胺衍生物的抗增殖活性一直是人们关注的主题。马吉奥等人(2011 年)合成了多种 N-苯基-1H-吲唑-1-甲酰胺,并评估了它们对一系列肿瘤细胞系的体外抗增殖活性,发现了显著的抑制作用 (马吉奥等人,2011 年)。
光物理性质和分子重排
N-苯基-1H-吲唑-3-胺衍生物的光物理性质和分子重排已被探索。布塞米等人(1996 年)研究了某些衍生物的光化学,重点研究了在特定条件下吲唑和苯并咪唑的形成 (布塞米等人,1996 年)。
缓蚀
强等人(2018 年)设计并合成了用于铜缓蚀的吲唑衍生物,展示了这些化合物在材料科学中的潜在应用 (强等人,2018 年)。
作用机制
Target of Action
The primary target of N-Phenyl-1H-Indazol-3-Amine is Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cell surface receptors, including cytokine, growth factor, and hormone receptors .
Mode of Action
N-Phenyl-1H-Indazol-3-Amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the enzymatic activity of JAK2, leading to the disruption of downstream signaling pathways .
Biochemical Pathways
The inhibition of JAK2 by N-Phenyl-1H-Indazol-3-Amine affects multiple downstream pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a critical role in regulating cell cycle progression and apoptosis .
Result of Action
The inhibition of JAK2 and the subsequent disruption of the p53/MDM2 pathway by N-Phenyl-1H-Indazol-3-Amine can lead to cell cycle arrest and apoptosis . This compound has shown promising inhibitory effects against various human cancer cell lines .
安全和危害
未来方向
“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity . The compound 6o, for instance, could be a promising scaffold to develop an effective and low-toxic anticancer agent .
生化分析
Biochemical Properties
N-Phenyl-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of tyrosine-protein kinase JAK2, which is involved in cell signaling pathways . Additionally, N-Phenyl-1H-indazol-3-amine interacts with the Bcl2 family of proteins, which are key regulators of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
N-Phenyl-1H-indazol-3-amine exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The compound influences cell function by affecting cell signaling pathways, such as the p53/MDM2 pathway, and altering gene expression . Additionally, N-Phenyl-1H-indazol-3-amine impacts cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-Phenyl-1H-indazol-3-amine involves several key processes. The compound binds to specific biomolecules, such as tyrosine-protein kinase JAK2, inhibiting its activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression and cellular function. Furthermore, N-Phenyl-1H-indazol-3-amine induces apoptosis by interacting with the Bcl2 family of proteins and activating the p53/MDM2 pathway . These molecular interactions underscore the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-1H-indazol-3-amine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to N-Phenyl-1H-indazol-3-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated the compound’s ability to maintain its therapeutic effects over extended periods .
Dosage Effects in Animal Models
The effects of N-Phenyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, N-Phenyl-1H-indazol-3-amine can cause adverse effects, including toxicity to normal cells . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
N-Phenyl-1H-indazol-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, N-Phenyl-1H-indazol-3-amine can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, N-Phenyl-1H-indazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, N-Phenyl-1H-indazol-3-amine has been shown to accumulate in the nucleus, where it exerts its effects on gene expression and cell signaling pathways .
Subcellular Localization
The subcellular localization of N-Phenyl-1H-indazol-3-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, N-Phenyl-1H-indazol-3-amine has been found to localize in the nucleus, where it interacts with nuclear proteins and influences gene expression . This localization is essential for its role in regulating cellular processes and exerting its therapeutic effects.
属性
IUPAC Name |
N-phenyl-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKZLAQDGRSBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



